CRT5
Overview
Description
CRT5, also known as CRT0066051, is a pyrazine benzamide compound. It is a potent and selective inhibitor of protein kinase D (PKD) isoforms, specifically PKD1, PKD2, and PKD3. This compound has shown significant effects in reducing vascular endothelial growth factor (VEGF)-induced endothelial cell migration, proliferation, and tubulogenesis .
Mechanism of Action
Target of Action
CRT5, also known as CRT0066051 or 3-[6-Amino-5-(6-ethoxy-2-naphthalenyl)-3-pyridinyl]-N-[2-(dimethylamino)ethyl]-benzamide, is a potent and selective inhibitor for all three isoforms of Protein Kinase D (PKD) in endothelial cells treated with Vascular Endothelial Growth Factor (VEGF) . PKD isoforms include PKD1, PKD2, and PKD3 .
Mode of Action
This compound interacts with its targets, the PKD isoforms, by inhibiting their activity . This inhibition is significant, with IC50 values of 1, 2, and 1.5 nM for PKD1, PKD2, and PKD3, respectively . The compound’s interaction with these targets results in a decrease in VEGF-induced endothelial migration, proliferation, and tubulogenesis .
Biochemical Pathways
The inhibition of PKD by this compound affects several biochemical pathways. PKD plays a crucial role in diverse cellular functions, including proliferation, cellular trafficking, survival, and regulation of transcription . The inhibition of PKD by this compound leads to a decrease in VEGF-induced endothelial migration, proliferation, and tubulogenesis .
Result of Action
The molecular and cellular effects of this compound’s action are primarily seen in its inhibition of PKD and the subsequent decrease in VEGF-induced endothelial migration, proliferation, and tubulogenesis . This suggests that this compound could have potential therapeutic applications in conditions where these processes are dysregulated, such as in certain types of cancer .
Biochemical Analysis
Biochemical Properties
CRT5 interacts with all three isoforms of PKD in endothelial cells treated with VEGF . The IC50 values for PKD1, PKD2, and PKD3 are 1, 2, and 1.5 nM, respectively . This indicates that this compound has a high affinity for these enzymes and can effectively inhibit their activity.
Cellular Effects
This compound has significant effects on various cellular processes. It decreases VEGF-induced endothelial migration, proliferation, and tubulogenesis . This suggests that this compound can influence cell function by modulating the activity of PKD enzymes, which play a crucial role in these cellular processes.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to PKD enzymes, thereby inhibiting their activity . This inhibition can lead to decreased phosphorylation of various substrates of PKD, such as histone deacetylase 5, cAMP-response-element-binding protein, and heat-shock protein 27 .
Temporal Effects in Laboratory Settings
The effects of this compound on cellular function have been observed over time in laboratory settings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CRT5 involves the formation of the pyrazine benzamide core. The typical synthetic route includes the following steps:
Formation of Pyrazine Core: Starting with a suitable pyrazine precursor, the core structure is formed through cyclization reactions.
Benzamide Formation: The pyrazine core is then functionalized to introduce the benzamide group. This step often involves amide bond formation using reagents like carbodiimides or coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Purification: The final product is purified using techniques like recrystallization or chromatography to achieve the desired purity.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
CRT5 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, potentially altering its activity or stability.
Reduction: Reduction reactions can modify the functional groups on this compound, impacting its inhibitory properties.
Substitution: Substitution reactions can be used to modify the pyrazine or benzamide moieties, potentially leading to derivatives with different biological activities.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Halogenation reagents or nucleophiles can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
CRT5 has a wide range of applications in scientific research:
Chemistry: Used as a tool compound to study the inhibition of protein kinase D isoforms.
Biology: Investigates the role of PKD in cellular processes such as migration, proliferation, and tubulogenesis.
Medicine: Potential therapeutic applications in diseases where PKD plays a critical role, such as cancer and cardiovascular diseases.
Industry: May be used in the development of new drugs targeting PKD-related pathways.
Comparison with Similar Compounds
Similar Compounds
CRT0066101: Another PKD inhibitor with a similar structure but different potency and selectivity.
CID755673: A non-competitive inhibitor of PKD with distinct binding properties.
BPKDi: A selective inhibitor of PKD1 with a different chemical scaffold.
Uniqueness of CRT5
This compound is unique due to its high potency and selectivity for all three PKD isoforms. Its ability to inhibit VEGF-induced endothelial cell functions makes it a valuable tool in research and potential therapeutic applications .
If you have any specific questions or need further details, feel free to ask!
Properties
IUPAC Name |
3-[6-amino-5-(6-ethoxynaphthalen-2-yl)pyridin-3-yl]-N-[2-(dimethylamino)ethyl]benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30N4O2/c1-4-34-25-11-10-20-14-22(9-8-21(20)16-25)26-17-24(18-31-27(26)29)19-6-5-7-23(15-19)28(33)30-12-13-32(2)3/h5-11,14-18H,4,12-13H2,1-3H3,(H2,29,31)(H,30,33) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBDRAUPLGHAFCU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)C=C(C=C2)C3=C(N=CC(=C3)C4=CC(=CC=C4)C(=O)NCCN(C)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H30N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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